N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a 1,3,4-thiadiazole ring. The carboxamide linkage at position 6 contributes to hydrogen-bonding interactions, a critical factor in molecular recognition and crystallinity .
Properties
Molecular Formula |
C14H15N5O2S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H15N5O2S2/c1-7-6-19-10(21)8(5-15-13(19)22-7)9(20)16-12-18-17-11(23-12)14(2,3)4/h5-6H,1-4H3,(H,16,18,20) |
InChI Key |
URJAMHSGCGKPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiadiazole and thiazolopyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole or thiazolopyrimidine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Scientific Research Applications
N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound shares structural motifs with several classes of bioactive molecules, including antimicrobial phenylthiazoles () and kinase inhibitors like Dasatinib (). Key differentiating features include:
- Core Heterocycles : The thiazolo[3,2-a]pyrimidine-thiadiazole fusion contrasts with simpler thiazole-pyrimidine systems (e.g., compounds 19–24 in ) and morpholine-containing scaffolds ().
- Substituents : The tert-butyl group is a common lipophilic moiety in antimicrobial agents (), but its placement on a 1,3,4-thiadiazole (vs. 1,3-thiazole) may alter steric and electronic properties.
Table 1: Key Physicochemical Properties of Selected Analogs
Biological Activity
N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 290.34 g/mol. The structure includes a thiadiazole ring, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound shows potential in inhibiting kinases involved in cancer progression, disrupting pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS), leading to oxidative stress and cell death .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to interfere with bacterial metabolic processes:
- Inhibition of DNA Gyrase : It has shown inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication .
- Broad-Spectrum Activity : In vitro studies revealed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes like kinases and gyrases, inhibiting their function and disrupting cellular processes.
- Oxidative Stress Induction : By generating ROS, the compound contributes to cellular damage in cancerous and microbial cells, promoting apoptosis or cell death .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the anticancer and antimicrobial efficacy of the compound:
| Study Type | Cell Line/Pathogen | Concentration (μM) | Result |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.5 - 10 | Significant reduction in cell viability |
| Antimicrobial | Staphylococcus aureus | 0.25 - 1 | Inhibition of growth observed |
| Antimicrobial | Escherichia coli | 0.5 - 5 | Broad-spectrum inhibition noted |
Animal Models
In vivo studies using murine models have also been conducted to assess the therapeutic potential of the compound against tumors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
